

R-10015: A Potent LIMK Inhibitor with a Focused Selectivity Profile

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Compound of Interest		
Compound Name:	R-10015	
Cat. No.:	B15608720	Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of **R-10015**, a potent inhibitor of LIM domain kinase (LIMK), against other known LIMK inhibitors, supported by experimental data and detailed methodologies.

R-10015 has emerged as a highly potent and selective inhibitor of LIMK1, with a reported IC50 of 38 nM.[1] It functions as an ATP-competitive inhibitor by binding to the ATP-binding pocket of the kinase.[1] Beyond its role in cancer research through the modulation of cofilin phosphorylation and actin dynamics, **R-10015** has also demonstrated broad-spectrum antiviral activity. While its high selectivity for LIMK1 is a key feature, a comprehensive public screening of **R-10015** against a broad panel of kinases, such as the KINOMEscan[™] panel of 468 kinases, is not currently available. This limits a complete understanding of its off-target profile.

Comparison with Alternative LIMK Inhibitors

To provide context for the selectivity of **R-10015**, this guide compares it with other well-characterized LIMK inhibitors. The following table summarizes the available inhibition data. It is important to note that a direct, side-by-side comparison is challenging due to the lack of a comprehensive kinome-wide profile for **R-10015**.

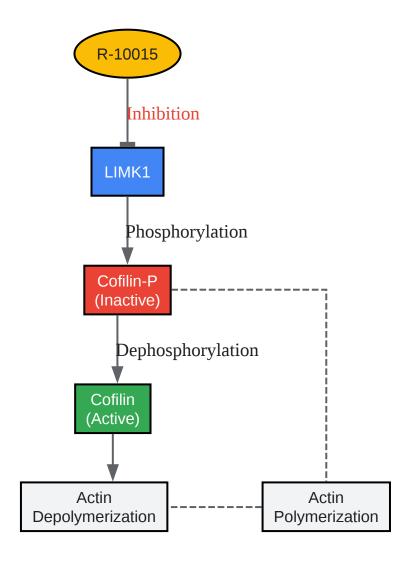


Compound	Target(s)	IC50 (nM)	Notes
R-10015	LIMK1	38	Potent and selective for LIMK1. Broadspectrum antiviral activity. Comprehensive kinome-wide selectivity data is not publicly available.
BMS-5	LIMK1/2	7 (LIMK1), 8 (LIMK2)	A well-studied dual LIMK1/2 inhibitor.
CRT0066101	LIMK1/2	-	Known to inhibit both LIMK1 and LIMK2.
SR7826	LIMK1/2	-	A pyrrolopyrimidine- based inhibitor of LIMK1 and LIMK2.
Damnacanthal	LIMK1/2, Lck	800 (LIMK1), 1530 (LIMK2), 1620 (Lck)	A natural product with activity against LIMK and the tyrosine kinase Lck.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for **R-10015** involves the inhibition of LIMK, which in turn prevents the phosphorylation of cofilin. This leads to an increase in cofilin activity, resulting in the depolymerization of actin filaments. This pathway is crucial in various cellular processes, including cell motility, morphology, and division.





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Caption: **R-10015** inhibits LIMK1, preventing cofilin phosphorylation and promoting actin depolymerization.

The general workflow for assessing kinase inhibitor selectivity involves screening the compound against a large panel of kinases and measuring its effect on their activity.





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Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are outlines for common kinase profiling assays.

KINOMEscan™ Selectivity Profiling

This method is a high-throughput, competition-based binding assay used to quantitatively measure the interaction of a compound with a large panel of kinases.

 Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Procedure:

- A panel of DNA-tagged kinases is used.
- \circ Each kinase is incubated with the immobilized ligand and the test compound at a single concentration (e.g., 10 μ M) or in a dose-response format.
- After incubation, the unbound kinase is washed away.
- The amount of bound kinase is quantified using qPCR.
- The results are typically expressed as percent of control (DMSO vehicle) or as dissociation constants (Kd).
- Data Visualization: The results are often visualized using a TREEspot™ interaction map,
 which displays the binding interactions on a phylogenetic tree of the human kinome.

Radiometric Kinase Activity Assays (e.g., HotSpot™)



These assays measure the transfer of a radiolabeled phosphate from ATP to a substrate (peptide or protein) by the kinase.

- Assay Principle: The activity of the kinase is directly proportional to the amount of radioactivity incorporated into the substrate.
- Procedure:
 - The kinase, substrate, and [y-33P]ATP are incubated with the test compound.
 - The reaction is stopped, and the substrate is captured on a filter membrane.
 - Unincorporated [y-33P]ATP is washed away.
 - The radioactivity on the filter is measured using a scintillation counter.
 - IC50 values are determined from dose-response curves.

ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.

- Assay Principle: The amount of ADP produced is directly proportional to the kinase activity.
 The assay is performed in two steps: first, the kinase reaction, and second, the detection of ADP.
- Procedure:
 - The kinase, substrate, and ATP are incubated with the test compound.
 - After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
 - A Kinase Detection Reagent is then added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
 - The luminescence signal is measured using a luminometer.



Conclusion

R-10015 is a valuable research tool due to its high potency and selectivity for LIMK1. However, the lack of a publicly available, comprehensive kinome-wide selectivity profile represents a significant data gap. To fully characterize its potential for therapeutic development and to better understand its biological effects, a broad kinase panel screen would be highly beneficial. Researchers using **R-10015** should be mindful of its potent on-target effects on the LIMK-cofilin pathway while also considering the theoretical possibility of off-target activities that have yet to be fully explored.

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References

- 1. selleckchem.com [selleckchem.com]
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